2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol
Overview
Description
2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol is a complex organic compound with a unique structure that includes an amino group, an ethylsulfonyl group, and a piperazine ring.
Scientific Research Applications
Catalyst in Organic Synthesis
- A study by Safaei‐Ghomi et al. (2017) demonstrated the use of a related compound, 4-(4′-Diamino-di-phenyl)-sulfone, supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles, as an efficient catalyst in organic synthesis. This catalyst was particularly noted for its wide range of products, excellent yields, reusability, low catalyst loading, and environmental friendliness (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Metabolic Pathway Studies
- Hvenegaard et al. (2012) studied the metabolism of Lu AA21004, a novel antidepressant, which showed that it undergoes oxidative metabolism to form various metabolites including a sulfoxide and N-hydroxylated piperazine. This study provided valuable insights into the metabolic pathways of piperazine derivatives (Hvenegaard et al., 2012).
Analgesic Activities
- Research by Manoury et al. (1979) on (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates highlighted their potent analgesic activities. The study revealed that certain derivatives were significantly more effective than reference compounds, offering insights into the development of new analgesics (Manoury et al., 1979).
Electrochemical Synthesis
- The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives was explored by Sharafi-kolkeshvandi et al. (2016). This research presented a mild and regioselective synthesis method, avoiding the use of toxic and hazardous reagents (Sharafi-kolkeshvandi et al., 2016).
Antitumor Activity
- A study by Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series and investigated their effects on tumor DNA methylation in vitro, suggesting potential antitumor activities (Hakobyan et al., 2020).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[3-Amino-4-(ethylsulfon
Properties
IUPAC Name |
2-[4-(3-amino-4-ethylsulfonylphenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-2-21(19,20)14-4-3-12(11-13(14)15)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTLWJKWEWQXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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